4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

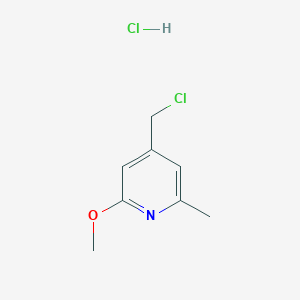

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chloromethyl group at the fourth position, a methoxy group at the second position, and a methyl group at the sixth position on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride typically involves the chloromethylation of 2-methoxy-6-methylpyridine. This can be achieved by reacting 2-methoxy-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(Hydroxymethyl)-2-methoxy-6-methylpyridine.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

- Substituted pyridine derivatives

- Hydroxymethyl pyridine

- Methyl pyridine

Applications De Recherche Scientifique

Organic Synthesis

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is primarily employed as an intermediate in organic synthesis. It facilitates the creation of various pharmaceuticals and agrochemicals due to its reactivity:

- Nucleophilic Substitution Reactions: The chloromethyl group allows for substitution with nucleophiles, enabling the formation of diverse derivatives.

- Building Block for Complex Molecules: It serves as a foundational compound for synthesizing more complex structures in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential in drug development, particularly through its interaction with cytochrome P450 enzymes:

- Inhibition of Cytochrome P450 Enzymes: Studies indicate that this compound can inhibit CYP1A2, which plays a crucial role in drug metabolism. This property is significant for developing drugs with specific pharmacokinetic profiles.

Agrochemical Development

In agrochemistry, this compound is utilized in the synthesis of pesticides and herbicides:

- Intermediate for Agrochemicals: Its reactivity allows it to be transformed into active ingredients for agricultural applications, enhancing crop protection against pests and diseases .

Data Tables

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2; affects drug metabolism |

| Toxicity Studies | Moderate toxicity; requires safety measures |

Case Study: Drug Metabolism

A study investigated the effects of this compound on CYP1A2 activity in vitro. The findings demonstrated significant inhibition, suggesting that this compound could be leveraged to modify the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy while minimizing adverse effects.

Case Study: Agrochemical Synthesis

Research conducted on the synthesis of a new herbicide using this compound as an intermediate revealed promising results in terms of efficacy against common agricultural pests. The compound's ability to form stable derivatives was crucial in developing effective formulations.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing it to react with nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of various compounds.

Comparaison Avec Des Composés Similaires

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

- 2-Chloromethyl-4-methoxy-6-methylpyridine hydrochloride

- 2-Chloromethyl-4-ethoxy-3,5-dimethylpyridine hydrochloride

Comparison: 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the pyridine ring enhances its versatility in chemical reactions.

Activité Biologique

4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10ClNO

- SMILES : CC1=CC(=CC(=N1)OC)CCl

- InChI : InChI=1S/C8H10ClNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various pathogens. Studies have suggested that it may inhibit bacterial growth, particularly against strains of Staphylococcus aureus and E. coli.

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, with some derivatives exhibiting MIC values as low as 62.5 µg/mL against E. coli .

-

Anti-inflammatory Properties

- Preliminary investigations suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antiproliferative Effects

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on structural analogs:

- Interaction with Protein Targets : Similar compounds have been shown to interact with specific protein targets, potentially inhibiting their activity and leading to altered cell survival and proliferation patterns .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-3-7(5-9)4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEARUFXPJJQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.